Cas no 2172227-10-8 (5-Bromo-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidine-4-carboxylic acid)

5-Bromo-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-1456739
- 5-bromo-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidine-4-carboxylic acid
- 2172227-10-8
- 5-Bromo-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidine-4-carboxylic acid
-
- インチ: 1S/C13H18BrN3O3/c1-12(2)6-17(7-13(3,4)20-12)11-15-5-8(14)9(16-11)10(18)19/h5H,6-7H2,1-4H3,(H,18,19)
- InChIKey: YZBPSUBOHYGXMF-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NC(=NC=1C(=O)O)N1CC(C)(C)OC(C)(C)C1
計算された属性
- せいみつぶんしりょう: 343.05315g/mol
- どういたいしつりょう: 343.05315g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 75.6Ų
5-Bromo-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1456739-5.0g |
5-bromo-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidine-4-carboxylic acid |
2172227-10-8 | 5g |
$4102.0 | 2023-06-06 | ||
Enamine | EN300-1456739-0.1g |
5-bromo-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidine-4-carboxylic acid |
2172227-10-8 | 0.1g |
$1244.0 | 2023-06-06 | ||
Enamine | EN300-1456739-2.5g |
5-bromo-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidine-4-carboxylic acid |
2172227-10-8 | 2.5g |
$2771.0 | 2023-06-06 | ||
Enamine | EN300-1456739-0.5g |
5-bromo-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidine-4-carboxylic acid |
2172227-10-8 | 0.5g |
$1357.0 | 2023-06-06 | ||
Enamine | EN300-1456739-10.0g |
5-bromo-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidine-4-carboxylic acid |
2172227-10-8 | 10g |
$6082.0 | 2023-06-06 | ||
Enamine | EN300-1456739-0.25g |
5-bromo-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidine-4-carboxylic acid |
2172227-10-8 | 0.25g |
$1300.0 | 2023-06-06 | ||
Enamine | EN300-1456739-1.0g |
5-bromo-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidine-4-carboxylic acid |
2172227-10-8 | 1g |
$1414.0 | 2023-06-06 | ||
Enamine | EN300-1456739-0.05g |
5-bromo-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidine-4-carboxylic acid |
2172227-10-8 | 0.05g |
$1188.0 | 2023-06-06 |
5-Bromo-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidine-4-carboxylic acid 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
5-Bromo-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidine-4-carboxylic acidに関する追加情報
Comprehensive Overview of 5-Bromo-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidine-4-carboxylic acid (CAS No. 2172227-10-8)
5-Bromo-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidine-4-carboxylic acid (CAS No. 2172227-10-8) is a highly specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic compounds, which are pivotal in drug discovery due to their structural diversity and biological activity. The presence of a bromine substituent and a tetramethylmorpholine moiety enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in kinase inhibition and cancer therapeutics, aligning with current trends in precision medicine.
The molecular structure of 5-Bromo-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidine-4-carboxylic acid features a pyrimidine core, a six-membered aromatic ring with two nitrogen atoms. This core is functionalized with a carboxylic acid group at the 4-position, which is crucial for further derivatization. The 2,2,6,6-tetramethylmorpholine group at the 2-position introduces steric hindrance, potentially influencing the compound's binding affinity in biological systems. Such structural attributes are frequently explored in fragment-based drug design, a hot topic in modern medicinal chemistry.
In the context of green chemistry, 5-Bromo-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidine-4-carboxylic acid is often discussed for its synthetic versatility. Researchers are investigating eco-friendly protocols for its preparation, such as catalytic bromination and microwave-assisted synthesis, which reduce waste and energy consumption. These methods align with the growing demand for sustainable practices in chemical manufacturing, a subject frequently searched in academic and industrial forums.
The compound's role in peptide coupling reactions is another area of interest. The carboxylic acid functionality allows it to act as a building block for amide bond formation, a fundamental reaction in peptide synthesis. This application is particularly relevant in the development of bioconjugates and proteolysis-targeting chimeras (PROTACs), which are breakthrough technologies in targeted protein degradation. These topics are highly searched in AI-driven research platforms, reflecting their importance in contemporary science.
Analytical characterization of 5-Bromo-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidine-4-carboxylic acid typically involves techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods ensure purity and confirm structural integrity, which are critical for reproducibility in research. The compound's spectral data is often shared in open-access databases, facilitating collaboration among scientists working on structure-activity relationships (SAR).
From a commercial perspective, 5-Bromo-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidine-4-carboxylic acid is available through specialized chemical suppliers, often listed under CAS No. 2172227-10-8. Its pricing and availability are influenced by factors like batch size and custom synthesis requirements, which are common queries in procurement discussions. The compound's niche applications ensure its relevance in high-value chemical markets, though its use is primarily confined to research laboratories.
Future research directions for 5-Bromo-2-(2,2,6,6-tetramethylmorpholin-4-yl)pyrimidine-4-carboxylic acid may explore its utility in covalent inhibitor design or as a scaffold for metal-organic frameworks (MOFs). These areas are gaining traction due to their potential in drug delivery systems and catalysis, respectively. As the scientific community continues to prioritize innovation, this compound is poised to remain a subject of interest in both academic and industrial settings.
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